Umbralisib hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Umbralisib hydrochloride is an oral, first-in-class dual inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε). It is being developed by TG Therapeutics for the treatment of various hematological malignancies, including relapsed or refractory marginal zone lymphoma and follicular lymphoma . The compound received its first approval in the USA in February 2021 .
準備方法
The synthesis of umbralisib hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed in the available literature .
化学反応の分析
Umbralisib hydrochloride undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups within the compound.
Substitution Reactions: Common reagents and conditions used in these reactions include halogenating agents and nucleophiles.
Major Products: The primary products formed from these reactions are derivatives of umbralisib with modified functional groups.
科学的研究の応用
Umbralisib hydrochloride has several scientific research applications:
Chemistry: It is used as a tool compound to study the PI3K/AKT/mTOR signaling pathway.
Biology: The compound is utilized to investigate cellular processes such as protein synthesis, gene transcription, cell growth, and motility.
Industry: The compound is being explored for its potential in developing new therapeutic agents.
作用機序
Umbralisib hydrochloride exerts its effects by inhibiting PI3Kδ and CK1ε. The PI3K pathway is essential for B-cell receptor signaling, which is responsible for the progression of lymphoma. By inhibiting this pathway, this compound reduces the proliferation of malignant cells. Additionally, the compound inhibits other pathways involved in specific types of lymphoma, including the casein kinase pathway .
類似化合物との比較
Umbralisib hydrochloride is unique due to its dual inhibition of PI3Kδ and CK1ε. Similar compounds include:
Idelalisib: A PI3Kδ inhibitor.
Duvelisib: A dual PI3Kγ and PI3Kδ inhibitor.
Copanlisib: A pan-PI3K inhibitor.
Buparlisib: Another pan-PI3K inhibitor.
This compound exhibits improved selectivity for PI3Kδ compared to other PI3K inhibitors, making it a promising therapeutic agent .
特性
分子式 |
C31H25ClF3N5O3 |
---|---|
分子量 |
608.0 g/mol |
IUPAC名 |
2-[1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;hydrochloride |
InChI |
InChI=1S/C31H24F3N5O3.ClH/c1-15(2)41-24-9-7-18(12-22(24)34)27-26-30(35)36-14-37-31(26)39(38-27)16(3)29-25(17-5-4-6-19(32)11-17)28(40)21-13-20(33)8-10-23(21)42-29;/h4-16H,1-3H3,(H2,35,36,37);1H |
InChIキー |
QGVUVMVWYWMZIR-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。